BenchChemオンラインストアへようこそ!

3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol

Lipophilicity Drug-likeness Solubility

3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 477858-42-7) is a fluorinated amino alcohol with the molecular formula C₁₁H₂₀F₃NO₂ and a molecular weight of 255.28 g/mol. Belonging to the class of cyclohexyl(alkyl)-propanolamines, this compound features a trifluoromethyl group at the 1-position, a secondary hydroxyl at the 2-position, and a cyclohexyl(2-hydroxyethyl)amino moiety at the 3-position.

Molecular Formula C11H20F3NO2
Molecular Weight 255.281
CAS No. 477858-42-7
Cat. No. B2878287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol
CAS477858-42-7
Molecular FormulaC11H20F3NO2
Molecular Weight255.281
Structural Identifiers
SMILESC1CCC(CC1)N(CCO)CC(C(F)(F)F)O
InChIInChI=1S/C11H20F3NO2/c12-11(13,14)10(17)8-15(6-7-16)9-4-2-1-3-5-9/h9-10,16-17H,1-8H2
InChIKeyFTDPRWLODNNXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 477858-42-7): Chemical Identity and Procurement Baseline


3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 477858-42-7) is a fluorinated amino alcohol with the molecular formula C₁₁H₂₀F₃NO₂ and a molecular weight of 255.28 g/mol . Belonging to the class of cyclohexyl(alkyl)-propanolamines, this compound features a trifluoromethyl group at the 1-position, a secondary hydroxyl at the 2-position, and a cyclohexyl(2-hydroxyethyl)amino moiety at the 3-position . It is supplied as a research-grade building block with a typical purity specification of 90% and is recommended for storage sealed in dry conditions at 2–8 °C . The compound exhibits a computed LogP of ~1.62, indicating moderate lipophilicity, and possesses 3 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites, which influence its solubility and molecular recognition properties .

Why 3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol Cannot Be Interchanged with Closest N-Alkyl Analogs in Lead Optimization


Within the cyclohexyl(alkyl)-propanolamine family, minor N-alkyl substitutions produce measurable differences in physicochemical and molecular recognition parameters that preclude generic substitution. The 2-hydroxyethyl substituent on the target compound confers a distinct hydrogen-bonding profile (2 H-bond donors, 3 acceptors) and a lower computed LogP (~1.62) compared to its N-methyl analog (1 H-bond donor, 2 acceptors; LogP ~2.31) . These differences directly affect aqueous solubility, passive membrane permeability, and target-binding pharmacophore requirements, meaning an N-methyl or N-ethyl replacement cannot be assumed to recapitulate the same in vitro or in vivo behavior . For procurement decisions in medicinal chemistry campaigns, selecting the precise N-(2-hydroxyethyl) variant is critical when the structural hypothesis demands an additional hydroxyl group for target engagement, solubility modulation, or downstream derivatization .

Quantitative Evidence Guide: 3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol vs. Closest Analogs


Reduced Lipophilicity vs. N-Methyl Analog: LogP 1.62 vs. 2.31

The target compound (CAS 477858-42-7) exhibits a computed LogP of 1.62, compared to 2.31 for its direct N-methyl analog (CAS 446276-15-9), a difference of ΔLogP ≈ –0.69 . This represents a reduction in lipophilicity of approximately one order of magnitude in terms of octanol-water partition coefficient, which translates into improved aqueous solubility and reduced non-specific protein binding potential, both favorable for drug candidate advancement .

Lipophilicity Drug-likeness Solubility

Superior Hydrogen-Bonding Capacity: 2 Donors & 3 Acceptors vs. N-Methyl Analog (1 Donor, 2 Acceptors)

The target compound possesses two hydrogen-bond donor sites (both hydroxyl groups) and three acceptor sites (nitrogen, two oxygen atoms), compared to one donor (secondary alcohol) and two acceptors (nitrogen, one oxygen) for the N-methyl analog (CAS 446276-15-9) . The additional hydroxyl group on the N-hydroxyethyl substituent increases both donor and acceptor counts by 1, potentially enabling stronger and more directional interactions with biological targets or co-solvents .

Hydrogen bonding Molecular recognition Solubility enhancement

Increased Molecular Flexibility: 5 Rotatable Bonds vs. 3 for the N-H Analog

The target compound contains 5 rotatable bonds (TPSA ≈ 43.7 Ų) compared to 3 rotatable bonds (TPSA ≈ 32.3 Ų) for the simpler N-H analog 3-(cyclohexylamino)-1,1,1-trifluoropropan-2-ol (CAS 478050-18-9) . The increased conformational flexibility arising from the 2-hydroxyethyl chain allows a larger conformational search space for target-bound poses while the higher topological polar surface area correlates with improved membrane permeability balance .

Conformational flexibility Molecular complexity Scaffold diversity

Availability and Supply-Chain Differentiation: Cataloged with Defined Purity Specifications

As of 2025–2026, 3-[cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol is actively cataloged by multiple international suppliers including Fluorochem (UK stock, 90% purity), ChemScene (US stock, ≥90% purity), and Leyan (Shanghai, 90% purity) . In contrast, the N-H analog (CAS 478050-18-9) is listed as 'Discontinued' by CymitQuimica, and the N-methyl analog (CAS 446276-15-9), while available, carries a significantly higher price point (e.g., €927.00/g from CymitQuimica) . The target compound benefits from multi-region stocking (UK, EU, China, US) with competitive pricing and consistent 90% purity specifications, reducing single-supplier dependency risk .

Procurement Supply chain Purity specification

Pharmacophoric Relevance: The 2-Hydroxyethyl-Amino-Trifluoropropanol Motif in Potent JAK1 Inhibition

While direct bioactivity data for the target compound itself are not publicly available, the 2-hydroxyethyl-amino-trifluoropropan-2-ol substructure it embodies is a critical pharmacophoric element in potent JAK1 inhibitors. Eli Lilly's US Patent 10,323,019 (Example 7) discloses a compound incorporating this exact N-(2-hydroxyethyl)-trifluoropropanolamine scaffold (with further aromatic elaboration) that achieves an IC₅₀ of 5.43 nM against JAK1 in a LanthaScreen kinase assay, while exhibiting >1,000-fold selectivity over JAK3 (IC₅₀ = 6,160 nM) . The N-(2-hydroxyethyl) group contributes both to target affinity and to the selectivity profile, a functional attribute that cannot be replicated by the corresponding N-methyl or N-H analogs due to their reduced hydrogen-bonding capacity and altered conformational preferences .

Kinase inhibition JAK1 Pharmacophore Lead optimization

Optimal Application Scenarios for 3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol (CAS 477858-42-7)


JAK1-Selective Kinase Inhibitor Lead Optimization

Based on the pharmacophoric relevance established by Eli Lilly's JAK1 inhibitor series, where the N-(2-hydroxyethyl)-trifluoropropanolamine motif contributes to single-digit nanomolar JAK1 potency (IC₅₀ = 5.43 nM) with >1,100-fold selectivity over JAK3 , this compound serves as a privileged building block for synthesizing focused libraries of JAK1 inhibitors. Its two hydroxyl groups provide synthetic handles for further derivatization (e.g., esterification, etherification, or prodrug strategies), while the trifluoromethyl group enhances metabolic stability .

Fragment-Based Drug Discovery Requiring Balanced Polarity

With a LogP of 1.62 and 5 rotatable bonds, the compound occupies a favorable physicochemical space for fragment screening (MW = 255; TPSA = 43.7 Ų) . It is 0.7 LogP units less lipophilic than its N-methyl analog, making it the preferred choice when fragment libraries require compounds with improved aqueous solubility and reduced non-specific binding. The additional hydrogen-bond donor and acceptor expand the potential interaction map with protein targets .

Synthesis of Cyclohexyl(alkyl)propanolamine Pharmaceutical Intermediates

The Sanofi-Aventis patent family on cyclohexyl(alkyl)propanolamines (US 7,388,031 B2) establishes this compound class as pharmaceutical intermediates for therapeutic indications . The target compound's N-(2-hydroxyethyl) substituent offers a distinct reactive handle not present in simpler N-alkyl analogs. It can be selectively oxidized to the corresponding aldehyde, converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic displacement, or used directly in reductive amination sequences to build more complex architectures .

Physicochemical Property Benchmarking and Computational Model Validation

Given the availability of computed LogP, TPSA, and H-bond donor/acceptor data for this compound and its closest analogs across multiple supplier databases (Fluorochem, ChemScene), the target compound is well-suited as a calibration standard for validating in silico ADME prediction models . The systematic decrease in LogP (–0.69 relative to the N-methyl analog) and increase in H-bond capacity (+1 donor, +1 acceptor) provide a controlled dataset for testing quantitative structure-property relationship (QSPR) algorithms .

Quote Request

Request a Quote for 3-[Cyclohexyl(2-hydroxyethyl)amino]-1,1,1-trifluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.